molecular formula C13H13N3O4S B4086109 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide

Cat. No. B4086109
M. Wt: 307.33 g/mol
InChI Key: PLTUOFDLUIVPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide, also known as DNTB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Studies have shown that N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide can inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell growth and differentiation. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide can have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide can induce apoptosis, or programmed cell death, in cancer cells. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide has also been shown to have anti-inflammatory properties by inhibiting the production of certain cytokines and chemokines in cells. In vivo studies have shown that N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide is its relatively high cost compared to other compounds.

Future Directions

There are many potential future directions for research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide. One area of interest is the development of novel materials based on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide for use in optoelectronic devices. Another area of interest is the exploration of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide and its effects on cells and organisms.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide has been studied for its potential applications in various fields, including materials science, environmental science, and biomedicine. In materials science, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. In environmental science, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide has been used as a sensitive and selective sensor for the detection of heavy metal ions in water samples. In biomedicine, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-8-9(2)21-13(14-8)15-12(17)7-20-11-6-4-3-5-10(11)16(18)19/h3-6H,7H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTUOFDLUIVPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-nitrophenoxy)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.